Ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Description
Ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by:
- A 6-bromo substituent on the benzofuran core.
- A (2-chloro-4-fluorophenyl)methoxy group at position 5, contributing to lipophilicity and influencing intermolecular interactions (e.g., halogen bonding).
- An ethyl ester at position 3, common in prodrug strategies to modulate solubility and bioavailability.
Properties
IUPAC Name |
ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrClFO4/c1-5-27-21(26)19-14-9-18(28-11-12-6-7-13(25)8-16(12)24)15(23)10-17(14)29-20(19)22(2,3)4/h6-10H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRNYNAEAROOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=C(C=C(C=C3)F)Cl)Br)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-bromo-2-tert-butyl-5-[(2-chloro-4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class. Its structure features a benzofuran core with various substituents, including a bromine atom, a tert-butyl group, and a chloro-fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of neurological disorders and cancer treatment.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈BrClFNO₃, with a CAS number of 384373-33-5. The compound's unique structural features contribute to its reactivity and biological properties.
Key Structural Features
| Feature | Description |
|---|---|
| Benzofuran Core | Fused benzene and furan rings |
| Bromine Atom | Located at the 6-position |
| Tert-butyl Group | Present at the 2-position |
| Methoxy Group | Attached to a chloro-fluorophenyl moiety at the 5-position |
| Carboxylate Group | Located at the 3-position |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. Research indicates that this compound may exert anticancer effects by inhibiting cell proliferation pathways, potentially through specific interactions with potassium channels and other cellular targets.
Anticancer Properties
Studies have shown that compounds within the benzofuran class, including this compound, demonstrate significant anticancer activity. The specific mechanisms may include:
- Inhibition of Cell Proliferation : The compound has been observed to inhibit growth in various cancer cell lines.
Neurological Effects
This compound has also been investigated for its potential effects on neurological disorders. The modulation of ion channels, particularly potassium channels, suggests a role in neuroprotection or neuroregulation .
Case Studies
- Study on Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The IC50 values indicate significant growth inhibition compared to control treatments .
- Neuroprotective Effects : Research focusing on neuronal cell cultures has suggested that this compound may protect against oxidative stress-induced damage, potentially through its antioxidant properties.
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Comparison with Similar Compounds
Research Implications
- Drug Development : The target compound’s tert-butyl group may confer metabolic stability over analogs with methyl or phenyl groups, as seen in kinase inhibitors where bulky groups reduce CYP450-mediated oxidation .
- Antimicrobial Potential: Analogous brominated benzofurans () show antifungal activity, suggesting the target compound’s halogen-rich structure warrants evaluation against resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
